7-Methyl-5-oxa-2-azaspiro[3.4]octane
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Overview
Description
7-Methyl-5-oxa-2-azaspiro[3.4]octane is a heterocyclic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of nitrogen and oxygen atoms in the ring system imparts unique chemical properties to this compound, making it a valuable building block in organic synthesis and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-oxa-2-azaspiro[3.4]octane can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, minimal chromatographic purification steps are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-5-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Methyl-5-oxa-2-azaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It plays a role in drug discovery, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid
- 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid
Uniqueness: 7-Methyl-5-oxa-2-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms within the ring system. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
7-methyl-5-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H13NO/c1-6-2-7(9-3-6)4-8-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
NVIVNYNICWZMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CNC2)OC1 |
Origin of Product |
United States |
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